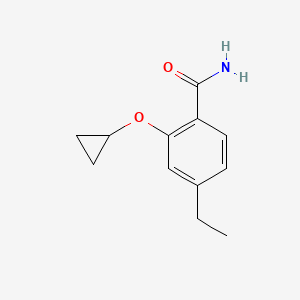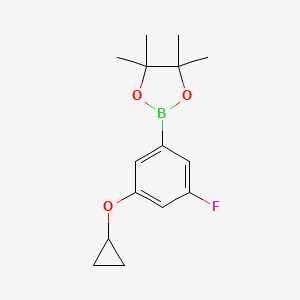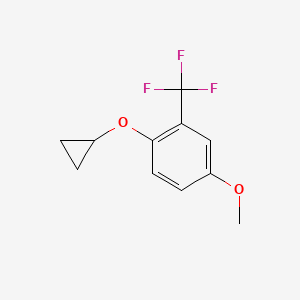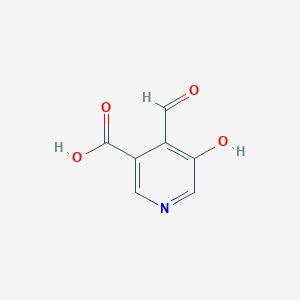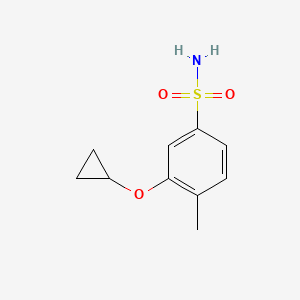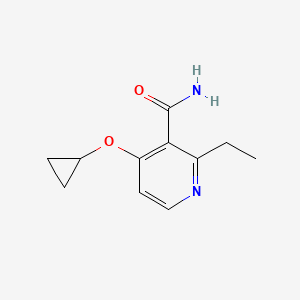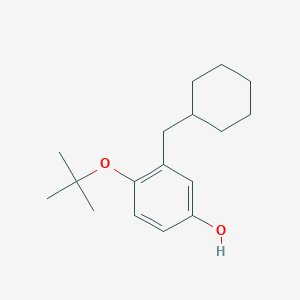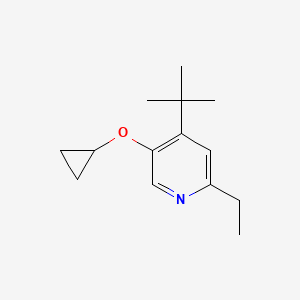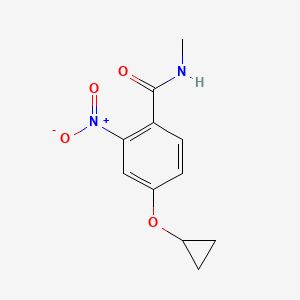
2-Ethyl-4-(methylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(methylamino)phenol, also known as N-Methyltyramine, is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol and is characterized by the presence of an ethyl group and a methylamino group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of N-methyltyramine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Ethyl-4-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
2-Ethyl-4-(methylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter and its effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用機序
The mechanism of action of 2-Ethyl-4-(methylamino)phenol involves its interaction with specific molecular targets and pathways. It is known to act as a neurotransmitter, influencing the release and uptake of other neurotransmitters in the brain. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, affecting various physiological processes .
類似化合物との比較
2-Ethyl-4-(methylamino)phenol can be compared with other similar compounds, such as:
Tyramine: A naturally occurring monoamine compound that acts as a neurotransmitter.
Dopamine: A neurotransmitter involved in reward and pleasure mechanisms in the brain.
Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-ethyl-4-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(10-2)4-5-9(7)11/h4-6,10-11H,3H2,1-2H3 |
InChIキー |
YJRCHJFUCDTGAV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)NC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




